4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride
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Overview
Description
4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride is a chemical compound with the molecular formula C10H20N2O2.2ClH. It is known for its unique structure, which includes a morpholine ring and a pyrrolidine ring connected by an ethyl linker. This compound is often used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various precursors, such as pyrrole or pyrrolidine derivatives.
Formation of the Morpholine Ring: The morpholine ring is usually synthesized through the reaction of diethanolamine with a suitable halogenated compound, followed by cyclization.
Linking the Rings: The pyrrolidine and morpholine rings are connected via an ethyl linker through nucleophilic substitution reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the ethyl linker or other substituents on the rings.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.
Morpholine derivatives: These compounds share the morpholine ring and are used in similar applications.
Other heterocyclic compounds: Compounds with similar ring structures, such as piperidine or piperazine derivatives, may have comparable properties.
The uniqueness of this compound lies in its specific combination of the pyrrolidine and morpholine rings, which may confer distinct biological activities and applications .
Properties
CAS No. |
1394040-42-6 |
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Molecular Formula |
C10H21ClN2O2 |
Molecular Weight |
236.74 g/mol |
IUPAC Name |
4-(2-pyrrolidin-3-yloxyethyl)morpholine;hydrochloride |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-2-11-9-10(1)14-8-5-12-3-6-13-7-4-12;/h10-11H,1-9H2;1H |
InChI Key |
BOYATIXIXSQJHW-UHFFFAOYSA-N |
SMILES |
C1CNCC1OCCN2CCOCC2.Cl.Cl |
Canonical SMILES |
C1CNCC1OCCN2CCOCC2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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